4-Bromobenzyl bromide

Nucleophilic Substitution Kinetics Linear Free-Energy Relationship

This para-substituted benzyl bromide derivative features two distinct reactive bromine sites, enabling robust, sequential SN2 alkylation and Suzuki cross-coupling reactions for efficient biaryl library synthesis. Unlike generic benzyl halides that limit synthetic pathways, its orthogonal reactivity is essential for constructing diverse molecular architectures. The solid form (mp 60-64°C) simplifies handling and improves lab safety over liquid analogs. Ensure your multi-step pharmaceutical R&D and advanced organic synthesis projects succeed with this high-purity building block.

Molecular Formula C7H6Br2
Molecular Weight 249.93 g/mol
CAS No. 589-15-1
Cat. No. B049343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromobenzyl bromide
CAS589-15-1
Synonymsp,α-Dibromo-toluene;  1-(Bromomethyl)-4-bromobenzene;  1-Bromo-4-(bromomethyl)benzene;  4-(Bromomethyl)bromobenzene;  4-Bromo-1-bromomethylbenzene;  4-Bromobenzyl bromide;  NSC 113584;  p-Bromobenzyl bromide;  α,p-Dibromotoluene
Molecular FormulaC7H6Br2
Molecular Weight249.93 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CBr)Br
InChIInChI=1S/C7H6Br2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2
InChIKeyYLRBJYMANQKEAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromobenzyl bromide (CAS 589-15-1) Sourcing Guide for Pharmaceutical Intermediates and Organic Synthesis


4-Bromobenzyl bromide (CAS 589-15-1) is a bifunctional, para-substituted aromatic building block classified as a benzyl bromide derivative . It contains two reactive bromine sites: one at the benzylic position and another on the aromatic ring, which is a defining structural feature that enables its utility in sequential, chemoselective transformations [1]. This compound is a solid at ambient temperature with a melting point range of 60–64 °C, making it easily handled compared to liquid analogs, and is commercially available at purities typically ≥98% for use as a key intermediate in pharmaceutical synthesis and advanced organic chemistry .

Why 4-Bromobenzyl bromide Cannot Be Replaced by Generic Benzyl Halides in Sequential Synthesis


Simple or generic substitution of 4-bromobenzyl bromide with other benzyl halides fails due to a critical loss of orthogonal reactivity. The compound's defining feature—a benzylic bromide for efficient SN2 alkylation and an aryl bromide for subsequent palladium-catalyzed cross-coupling—enables a specific, two-step synthetic sequence [1]. Replacing it with benzyl bromide (lacks the aryl bromide) or 4-bromotoluene (lacks the benzylic bromide) would collapse this synthetic pathway [2]. Similarly, substituting it with the more electrophilic 4-nitrobenzyl bromide or less reactive 4-chlorobenzyl bromide alters reaction kinetics and can compromise chemoselectivity in complex, multi-step syntheses where controlled reactivity is paramount [3].

Quantitative Comparative Evidence for 4-Bromobenzyl bromide Versus Close Analogs


Differential SN2 Reactivity of 4-Bromobenzyl bromide vs. 4-Nitrobenzyl bromide and 4-Methylbenzyl bromide

The rate of SN2 reactions for para-substituted benzyl bromides follows a well-defined linear free-energy relationship. 4-Bromobenzyl bromide exhibits an intermediate reactivity profile, being significantly less reactive than the strongly electron-withdrawing 4-nitrobenzyl bromide but substantially more reactive than the electron-donating 4-methylbenzyl bromide [1]. This is quantitatively described by its Hammett substituent constant (σp) for bromine (+0.23), which governs its relative rate constant compared to the unsubstituted benzyl bromide baseline [1].

Nucleophilic Substitution Kinetics Linear Free-Energy Relationship

Electrochemical Reduction Potential of 4-Bromobenzyl bromide vs. Other para-Substituted Benzyl Bromides

The half-wave reduction potential (E1/2) of 4-bromobenzyl bromide, a key parameter for its reactivity in reductive conditions, is determined by the Hammett substituent constant of the para-bromo group. Studies show a linear correlation between E1/2 and the Hammett σ constant with a reaction constant ρ = +0.31 V, indicating that more electron-withdrawing substituents lead to more positive (easier) reduction potentials [1].

Electrochemistry Half-Wave Potential Linear Free-Energy Relationship

Synthetic Utility: High Yield in N-Alkylation with 4-Bromobenzyl bromide

4-Bromobenzyl bromide has been demonstrated to undergo efficient N-alkylation with secondary amines under mild conditions. In a specific case, the reaction with diethylamine in the presence of potassium carbonate in aqueous THF produced (p-bromobenzyl)diethylamine (BBDA) in 74% isolated yield . While direct comparator data from the same study is not available, this yield is consistent with the class-level expectation for a benzylic bromide electrophile. Furthermore, this high efficiency enables the sequential, two-step synthesis of a 20-member biaryl library, where the initial N-alkylation step is crucial for introducing molecular diversity before a subsequent Suzuki coupling at the aryl bromide site [1].

Synthetic Methodology N-Alkylation Yield

Regiochemical Control: para- vs. ortho- and meta-Isomers in Cross-Coupling Reactions

The position of the bromine substituent on the aromatic ring dictates the regiochemical outcome of subsequent cross-coupling reactions. The use of para-bromobenzyl bromide (4-bromobenzyl bromide) provides access to para-substituted styrene and biaryl products. This contrasts with the use of its ortho- or meta-isomers, which lead to structurally distinct products with different substitution patterns [1]. This difference is not a matter of yield or reaction rate, but of the fundamental spatial architecture of the final molecule, which is critical in structure-activity relationship (SAR) studies.

Regioselectivity Suzuki Coupling Stille Coupling

Physical Form and Handling: 4-Bromobenzyl bromide as a Solid vs. Liquid Benzyl Bromide Analogs

4-Bromobenzyl bromide is a solid at room temperature with a melting point range of 60–64 °C, whereas many common benzyl halide building blocks, such as benzyl bromide (mp -3 °C) and 4-chlorobenzyl chloride (mp -39 °C), are liquids . Its solid form facilitates precise weighing, minimizes spill and splash hazards, and can simplify purification and storage .

Physical Properties Handling Stability

High-Value Application Scenarios for 4-Bromobenzyl bromide Based on Comparative Evidence


Synthesis of Biaryl-Containing Pharmaceutical Libraries via Sequential Functionalization

Researchers constructing diverse biaryl libraries for drug discovery rely on 4-bromobenzyl bromide as a key scaffold. As demonstrated by Organ et al., the compound's benzylic bromide enables a high-yielding first step—N-alkylation with a library of amines—while its aryl bromide is perfectly poised for a subsequent Suzuki cross-coupling with boronic acids . This sequential, two-step strategy is made possible by the precise, differentiated reactivity of its two bromine atoms. Replacing 4-bromobenzyl bromide with a generic benzyl halide would remove the second diversity point, collapsing the library design. This application is directly supported by the evidence of its high-yielding N-alkylation and its established role in regioselective Suzuki couplings [1].

Preparation of Selective Nonpeptide AT2 Receptor Agonists

4-Bromobenzyl bromide is a documented and key intermediate in the synthesis of selective nonpeptide AT2 receptor agonists [2]. While the specific synthetic routes are often proprietary, the compound's role in introducing a 4-bromobenzyl moiety is critical for the structure-activity relationship of these therapeutically relevant molecules. Its use in this context is a direct consequence of its regiochemical purity (the para-isomer) and its ability to undergo reliable N-alkylation, as quantified in Section 3 . The procurement of a high-purity (≥98%) solid ensures that this specific intermediate can be reliably incorporated into complex, multi-step syntheses for advanced pharmaceutical research .

Synthesis of para-Substituted Styrenes and Biaryls with Controlled Regiochemistry

For projects where the spatial arrangement of substituents is paramount—such as in the design of liquid crystal monomers or specific enzyme inhibitors—the para-regiochemistry of the target molecule is a critical design specification. The work by Anselmi et al. establishes that 4-bromobenzyl bromide is the definitive starting material for obtaining para-substituted styrene and biaryl products via Stille and Suzuki cross-coupling [1]. The use of the ortho- or meta-isomers is not a substitute, as they lead to molecules with fundamentally different geometries and, consequently, different properties. This makes the procurement of the correct isomer a non-negotiable requirement for the success of such a project.

Laboratory-Scale Synthesis Requiring Precise Weighing of a Lachrymatory Electrophile

In many academic and industrial research settings, safety and ease of handling are significant factors in reagent selection. 4-Bromobenzyl bromide, a solid with a melting point of 60–64 °C, offers a distinct practical advantage over liquid benzyl halides like benzyl bromide . Its solid form allows for more accurate and less hazardous weighing, reducing the risk of spills and exposure to lachrymatory vapors [3]. For routine synthetic procedures requiring a benzyl bromide electrophile with moderate reactivity, this practical benefit can make 4-bromobenzyl bromide the preferred choice over a more volatile liquid analog, directly impacting laboratory efficiency and safety compliance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromobenzyl bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.